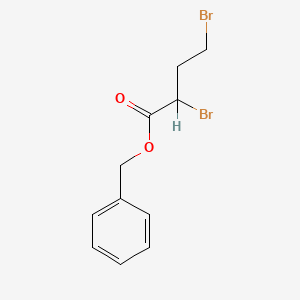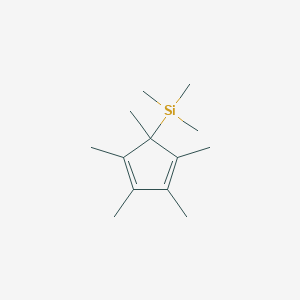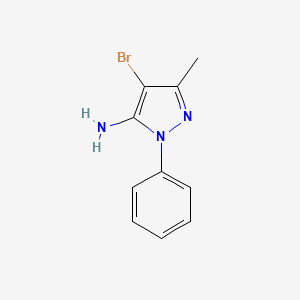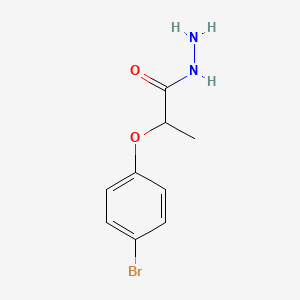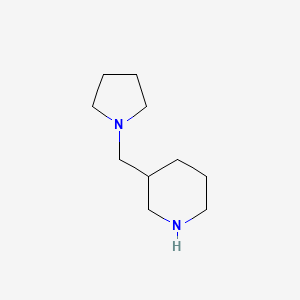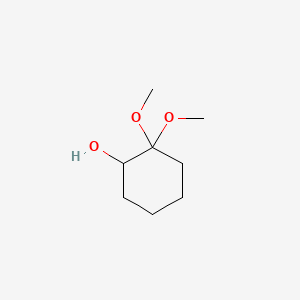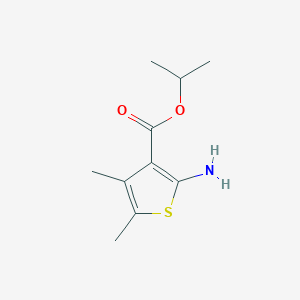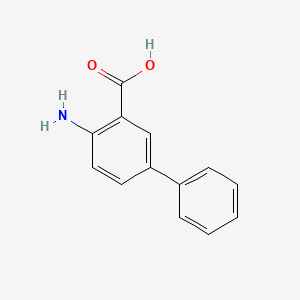![molecular formula C15H16O5 B1334868 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid CAS No. 304896-87-5](/img/structure/B1334868.png)
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
Übersicht
Beschreibung
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid, also known as 2-O-propanoylchromen-7-oxypropanoic acid (2-OPCP) is a naturally occurring organic compound with numerous applications in scientific research. It is a colorless crystalline solid and is insoluble in water. 2-OPCP is a derivative of chromone, a type of flavonoid found in many plants, and is used in a wide variety of lab experiments.
Wissenschaftliche Forschungsanwendungen
Bioorganic Chemistry
Application Summary
This compound is utilized in the synthesis of coumarin-based fluorescent chemosensors, which are widely employed in bioorganic chemistry for molecular recognition and materials science .
Methods of Application
The synthesis involves O-acylation reactions, typically using reagents like 4-chlorobenzoyl chloride in dichloromethane with triethylamine at controlled temperatures .
Results
The yield of the synthesized product is reported to be high, with an 88% yield being common.
Material Science
Application Summary
In material science, this compound contributes to the development of water-soluble photoactive cellulose derivatives, which have potential applications in creating smart materials .
Methods of Application
The application involves esterification reactions with cellulose derivatives and subsequent purification processes like dialysis against water through a cellulose membrane .
Results
The derivatives show promising results in terms of solubility and photoactivity, which are essential for their use in advanced material applications .
Pharmacology
Application Summary
Pharmacologically, derivatives of this compound have been explored for their antimicrobial properties, particularly against pathogens like K. pneumoniae, E. coli, and S. aureus .
Methods of Application
The antimicrobial activity is assessed using minimum inhibitory concentration (MIC) measurements, which determine the lowest concentration of the compound that inhibits visible growth of bacteria .
Results
The MIC values indicate the compound’s efficacy, with lower values representing higher potency against the tested microbial strains .
Analytical Chemistry
Application Summary
Analytical chemistry utilizes this compound in the development of novel chromatographic methods, aiding in the separation and analysis of complex mixtures .
Methods of Application
The compound can be used as a standard or a derivative in chromatography, helping to establish baselines for detection and quantification .
Results
The use of such compounds in chromatography has led to improved analytical techniques, allowing for more precise and accurate measurements .
Chemical Synthesis
Application Summary
Chemical synthesis leverages this compound for creating diverse organic molecules, serving as a precursor or intermediate in various synthetic pathways .
Methods of Application
Synthetic procedures may involve reactions like acylation, esterification, and recrystallization to obtain the desired chemical structures .
Results
The synthesized molecules are characterized by their physical and chemical properties, confirming the success of the synthetic routes .
Chromatography
Application Summary
In chromatography, this compound’s derivatives are used to enhance the separation efficiency of different analytes, improving the resolution of chromatographic techniques .
Methods of Application
It is involved in the preparation of chromatographic columns or as a mobile phase additive to influence the retention time of analytes .
Results
The modifications lead to better separation profiles, enabling the identification and quantification of compounds with greater accuracy .
These applications demonstrate the versatility of “2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid” in scientific research, contributing to advancements in various fields.
Medicinal Chemistry
Application Summary
This compound is significant in medicinal chemistry for its diverse biological activities, including anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , and anticancer properties .
Methods of Application
The compound is often used as a core structure to which various functional groups are added to enhance its biological activity. The methods include various organic synthesis techniques such as substitution reactions, protection/deprotection of functional groups, and chromatographic purification .
Results
The derivatives of this compound have shown efficacy in preclinical studies, with specific derivatives demonstrating potent activity against certain cancer cell lines or microbial strains .
Organic Synthesis
Application Summary
In organic synthesis, this compound serves as a versatile building block for the preparation of novel coumarin-based anticancer agents .
Methods of Application
Synthetic routes may involve complex multi-step syntheses, including cyclization reactions, to create the coumarin core, followed by side-chain modifications to introduce additional pharmacophores .
Results
The synthesized compounds are evaluated for their anticancer activity through various in vitro assays, and some have shown promising results in inhibiting tumor growth or angiogenesis .
Photochemistry
Application Summary
The compound has applications in photochemistry, where it’s used in the study of light-triggered biological processes such as vision, photosynthesis, and photomovement .
Methods of Application
The compound’s derivatives are incorporated into polymers or other materials that undergo conformational changes upon exposure to light, enabling the study of photomechanical effects .
Results
These studies have led to a better understanding of fundamental biological processes and the development of materials that can respond to light in predictable ways .
Smart Material Design
Application Summary
“2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid” is used in the design of smart materials that can change their properties in response to external stimuli .
Methods of Application
The compound is chemically bonded to polymers or other substrates, which then exhibit changes in properties such as solubility, viscosity, or mechanical strength when exposed to light .
Results
The resulting materials have potential applications in various fields, including adaptive optics, drug delivery systems, and self-healing materials .
Environmental Science
Application Summary
Environmental science benefits from the compound’s use in the development of sensors for detecting pollutants or monitoring environmental conditions .
Methods of Application
The compound’s derivatives are used in sensor designs that rely on changes in fluorescence or absorbance in the presence of specific analytes .
Results
These sensors have been successful in providing sensitive and selective detection of various environmental contaminants, aiding in pollution control and environmental monitoring efforts .
Biotechnology
Application Summary
In biotechnology, the compound is explored for its potential in creating biosensors and bioimaging agents due to its fluorescent properties .
Methods of Application
The compound is conjugated to biomolecules or nanoparticles, which are then used to target specific cells or tissues for imaging or sensing purposes .
Results
The bioconjugates have shown effectiveness in labeling and tracking biological processes, contributing to advancements in medical diagnostics and research .
These additional applications further illustrate the compound’s versatility and its potential impact across a wide range of scientific disciplines.
Nanotechnology
Application Summary
This compound is used in nanotechnology for the synthesis of nanoparticles that can be employed in drug delivery systems, particularly targeting cancer cells .
Methods of Application
The compound is conjugated to nanoparticles, which are then functionalized with targeting moieties that recognize and bind to cancer cell receptors .
Results
The nanoparticles show enhanced selectivity and efficacy in delivering therapeutic agents to cancer cells, minimizing side effects on healthy tissues .
Computational Chemistry
Application Summary
In computational chemistry, the compound’s derivatives are modeled to understand their interaction with biological targets, aiding in the design of more effective drugs .
Methods of Application
Molecular docking and dynamics simulations are performed to predict the binding affinity and stability of the compound’s derivatives with various proteins .
Results
The computational studies provide insights into the molecular interactions and help in identifying potential lead compounds for further experimental validation .
Catalysis
Application Summary
The compound is investigated as a potential catalyst or catalyst support in various chemical reactions due to its stable structure and functionalizability .
Methods of Application
It is used in catalytic systems, either as a homogeneous catalyst or immobilized on a solid support, to facilitate chemical transformations .
Results
The catalytic activity is assessed by measuring the reaction rates, yields, and selectivity, with some systems showing promising catalytic performance .
Sensor Technology
Application Summary
Sensor technology utilizes the compound for the development of optical sensors that can detect changes in environmental conditions or the presence of specific molecules .
Methods of Application
The compound is incorporated into sensor matrices that exhibit changes in optical properties, such as fluorescence, upon interaction with analytes .
Results
The sensors demonstrate high sensitivity and selectivity, making them useful for various applications, including medical diagnostics and environmental monitoring .
Agriculture
Application Summary
Agricultural research explores the use of this compound in developing plant growth regulators and pesticides, aiming to improve crop yield and protection .
Methods of Application
The compound is applied to crops in controlled experiments to assess its effects on plant growth, pest resistance, and overall health .
Results
Preliminary results indicate potential benefits in enhancing plant growth and providing protection against certain pests, though further research is needed .
Food Industry
Application Summary
In the food industry, the compound’s antioxidant properties are harnessed to develop preservatives that extend the shelf life of food products .
Methods of Application
The compound is tested in various food matrices to determine its efficacy in preventing oxidation and maintaining the quality of food items .
Results
Studies show that the compound can effectively inhibit oxidative processes, thereby preserving the freshness and nutritional value of foods .
Eigenschaften
IUPAC Name |
2-(2-oxo-4-propylchromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-4-10-7-14(16)20-13-8-11(5-6-12(10)13)19-9(2)15(17)18/h5-9H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYPNRGGAUKENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193921 | |
| Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid | |
CAS RN |
304896-87-5 | |
| Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304896-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)
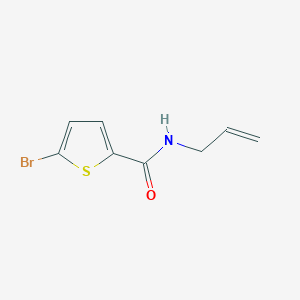
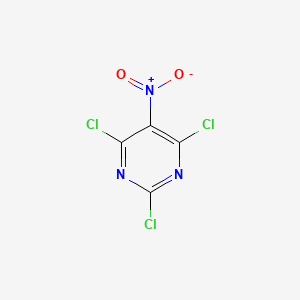
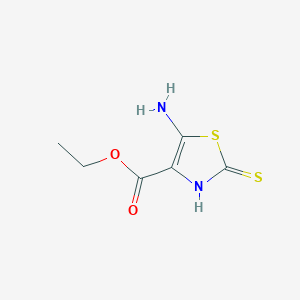

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)
